Example 1: [] describes the synthesis of (S)-5-chloro-3-[125I]iodo-2-methoxy-N-(1-azabicyclo[2.2.2]oct-3-yl)-benzamide ([125I]DAIZAC) starting from the corresponding unlabeled DAIZAC and involving a reaction with bis(tributyltin) followed by treatment with Na125I and chloramine-T.
Example 2: [] reports the preparation of various 4-amino-5-chloro-2-methoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides involving the reaction of 4-amino-5-chloro-2-methoxybenzoyl chloride with different 4-substituted 2-aminomethylmorpholines.
Example 1: [] describes the development of 5-chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide (JC-171) as a novel NLRP3 inflammasome inhibitor for the potential treatment of multiple sclerosis.
Example 2: [] reports the synthesis and evaluation of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7